B1192473 CCT3833

CCT3833

カタログ番号 B1192473
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor CCT3833 inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.

科学的研究の応用

Therapeutic Potential in Mutant KRAS-Driven Cancers

CCT3833 has shown significant promise in the treatment of KRAS-mutant cancers, including pancreatic ductal adenocarcinomas, colorectal cancers, and non-small-cell lung cancers. KRAS mutations, prevalent in these cancers, have limited therapeutic options. CCT3833, a dual inhibitor of RAF and SRC kinases, has been effective in inhibiting the growth of KRAS-mutant tumors both in vitro and in vivo. Its preclinical efficacy and tolerability in mouse models have led to its evaluation in a Phase I clinical trial. A notable case involved prolonging progression-free survival in a patient with KRAS-mutant spindle cell sarcoma who had limited treatment options (Saturno et al., 2020).

Impact on KRAS-Mutant Cancer Models

Further research has demonstrated CCT3833's efficacy in various KRAS-driven cancer models. Its dual inhibition mechanism targets both RAF and SRC, crucial for tumor growth in these cancers. This approach has been effective in treating KRAS-mutant pancreatic ductal adenocarcinoma, colorectal cancer, and non-small-cell lung cancer in mouse models. CCT3833's clinical trials have also included cases of BRAF mutant and BRAF inhibitor-resistant melanomas, showing its potential broad application in cancer treatment (Saturno et al., 2016).

特性

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BAL3833;  BAL-3833;  BAL 3833;  CCT3833;  CCT-3833;  CCT 3833.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。